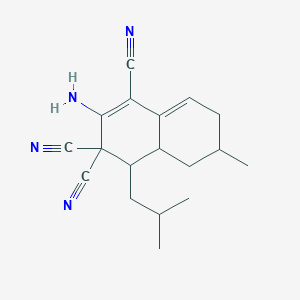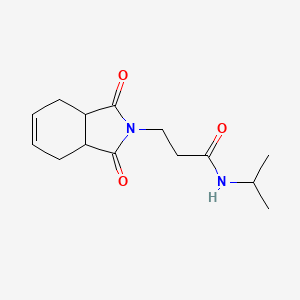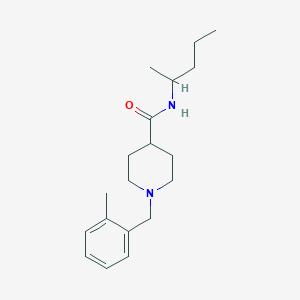![molecular formula C16H15ClN2O B6060563 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound that has been widely researched due to its potential therapeutic properties. This compound is a benzimidazole derivative that has shown promise in treating various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its low toxicity profile. This compound has been shown to have minimal side effects, making it a safe option for testing in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain assays.
将来の方向性
There are several future directions for research on 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole. One area of research is to further elucidate the mechanism of action of this compound. This will help to better understand how it works and may lead to the development of more effective therapeutic agents. Another area of research is to test the efficacy of this compound in clinical trials. This will help to determine whether it is a safe and effective treatment option for various diseases. Finally, researchers may also investigate ways to improve the solubility of this compound, which will make it easier to use in lab experiments and clinical trials.
Conclusion
In conclusion, 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is a promising compound that has shown potential in treating various diseases, including cancer and inflammation. The synthesis method for this compound is relatively simple, and it has a low toxicity profile, making it a safe option for further research. While the mechanism of action of this compound is not fully understood, it has been shown to have several biochemical and physiological effects. Future research on this compound may lead to the development of new and effective therapeutic agents.
合成法
The synthesis of 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole involves the reaction of 4-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine to produce the final product, 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole. The yield of this synthesis method is approximately 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential therapeutic properties. This compound has shown promise in treating various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
6-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-3-6-13(7-4-10)20-11(2)16-18-14-8-5-12(17)9-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBNRKQHADNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)